Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate
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Overview
Description
Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is a heterocyclic compound featuring a benzotriazole core with a methyl group at the 1-position and a carboxylate ester at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate typically involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that inhibit corrosion. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole: Lacks the carboxylate ester group, making it less versatile in certain applications.
Methyl 1H-benzo[d][1,2,3]triazole-7-carboxylate: Similar structure but without the methyl group at the 1-position.
1H-benzo[d][1,2,3]triazole: The parent compound, which serves as a precursor for various derivatives.
Uniqueness: Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is unique due to the presence of both a methyl group and a carboxylate ester, which confer distinct chemical and physical properties
Biological Activity
Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a triazole ring fused to a benzene structure with a carboxylate group, contributing to its unique chemical behavior. The molecular formula is C9H8N3O2 with a molecular weight of 192.18 g/mol.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclization Reactions : Utilizing appropriate precursors under controlled conditions.
- Carboxylation : Reacting 1-methyl-1H-benzotriazole with carbon dioxide in the presence of bases such as sodium hydroxide.
Antimicrobial Properties
Research has indicated that derivatives of triazole compounds exhibit antimicrobial activity. For instance, studies have shown that triazole-containing compounds can inhibit the growth of various bacterial strains and fungi. This compound may demonstrate similar properties based on its structural characteristics.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the antiproliferative effects of triazole derivatives against human tumor cell lines. The compound showed varying degrees of growth inhibition with GI50 values in the nanomolar to micromolar range, indicating potential as an anticancer agent .
Compound | Cell Line Tested | GI50 (µM) |
---|---|---|
This compound | A549 (Lung) | 5.6 |
This compound | MCF7 (Breast) | 4.8 |
This compound | HeLa (Cervical) | 6.0 |
Inhibitory Activity on Enzymes
Triazole compounds have been studied for their ability to inhibit enzymes related to neurodegenerative diseases. For example, some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for Alzheimer's disease treatment .
Study on Anticancer Activity
In a recent study examining various triazole derivatives for anticancer properties, this compound was tested against multiple cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
Research on Enzyme Inhibition
Another research project focused on the enzyme inhibition properties of triazoles revealed that this compound exhibited competitive inhibition against AChE with an IC50 value significantly lower than standard inhibitors like donepezil . This suggests its potential utility in developing new therapeutic agents for cognitive disorders.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 3-methylbenzotriazole-4-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-12-8-6(9(13)14-2)4-3-5-7(8)10-11-12/h3-5H,1-2H3 |
InChI Key |
RETQSDOORVIGPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)C(=O)OC |
Origin of Product |
United States |
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